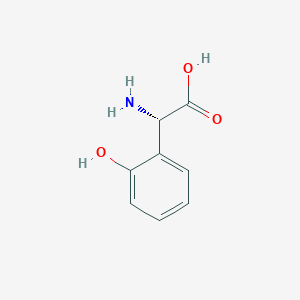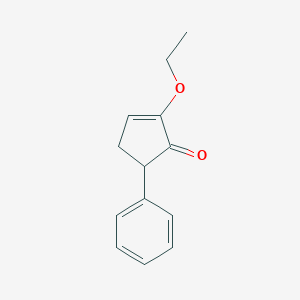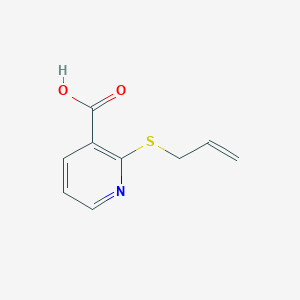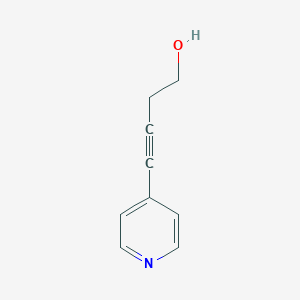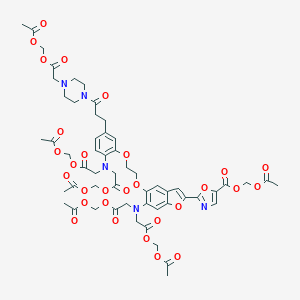
L-Isoleucine, N-(3,4-dihydro-3,3-dimethyl-1-isoquinolinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-[(3,3-dimethyl-4H-isoquinolin-1-yl)amino]-4-methylpentanoic acid: is a synthetic organic compound characterized by its unique structure, which includes an isoquinoline moiety and a chiral center at the second carbon atom. This compound is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-[(3,3-dimethyl-4H-isoquinolin-1-yl)amino]-4-methylpentanoic acid typically involves the following steps:
Formation of the Isoquinoline Moiety: The isoquinoline ring can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with aldehydes.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated isoquinoline derivative.
Chiral Center Formation: The chiral center at the second carbon atom can be introduced through asymmetric synthesis techniques, such as using chiral catalysts or chiral auxiliaries.
Final Coupling: The final step involves coupling the isoquinoline derivative with a suitable carboxylic acid derivative under peptide coupling conditions, often using reagents like carbodiimides or uronium salts.
Industrial Production Methods: On an industrial scale, the production of (2S)-2-[(3,3-dimethyl-4H-isoquinolin-1-yl)amino]-4-methylpentanoic acid may involve optimized versions of the above synthetic routes, with a focus on cost-efficiency, scalability, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to alcohols or amines.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride can be employed.
Substitution: Nucleophilic substitution can be facilitated using reagents like sodium hydride or lithium diisopropylamide.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: The compound can serve as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology:
Biological Probes: It can be used as a probe to study biological processes, especially those involving isoquinoline derivatives.
Medicine:
Drug Development: The compound’s structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Industry:
Material Science: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mécanisme D'action
The mechanism of action of (2S)-2-[(3,3-dimethyl-4H-isoquinolin-1-yl)amino]-4-methylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The isoquinoline moiety can intercalate with DNA or interact with proteins, leading to changes in their activity. The chiral center may also play a role in the compound’s specificity and potency.
Comparaison Avec Des Composés Similaires
- (2S)-2-[(3,3-dimethyl-4H-isoquinolin-1-yl)amino]-4-methylpentanoic acid
- (2S)-2-[(3,3-dimethyl-4H-isoquinolin-1-yl)amino]-4-ethylpentanoic acid
- (2S)-2-[(3,3-dimethyl-4H-isoquinolin-1-yl)amino]-4-propylpentanoic acid
Uniqueness: The uniqueness of (2S)-2-[(3,3-dimethyl-4H-isoquinolin-1-yl)amino]-4-methylpentanoic acid lies in its specific structural features, such as the presence of the isoquinoline moiety and the chiral center, which confer distinct biological activities and chemical reactivity compared to its analogs.
Propriétés
Numéro CAS |
187884-89-5 |
|---|---|
Formule moléculaire |
C17H24N2O2 |
Poids moléculaire |
288.4 g/mol |
Nom IUPAC |
(2S)-2-[(3,3-dimethyl-4H-isoquinolin-1-yl)amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C17H24N2O2/c1-11(2)9-14(16(20)21)18-15-13-8-6-5-7-12(13)10-17(3,4)19-15/h5-8,11,14H,9-10H2,1-4H3,(H,18,19)(H,20,21)/t14-/m0/s1 |
Clé InChI |
CFSVWPQERLQYDF-AWEZNQCLSA-N |
SMILES |
CC(C)CC(C(=O)O)NC1=NC(CC2=CC=CC=C21)(C)C |
SMILES isomérique |
CC(C)C[C@@H](C(=O)[O-])[NH+]=C1C2=CC=CC=C2CC(N1)(C)C |
SMILES canonique |
CC(C)CC(C(=O)[O-])[NH+]=C1C2=CC=CC=C2CC(N1)(C)C |
Synonymes |
L-Isoleucine, N-(3,4-dihydro-3,3-dimethyl-1-isoquinolinyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)ethanone](/img/structure/B68813.png)




